Guadecitabine as a second-generation DNA methyltransferase inhibitor
Guadecitabine as a second-generation DNA methyltransferase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to overcome the limitations of first-generation hypomethylating agents. As a dinucleotide of decitabine and deoxyguanosine, guadecitabine exhibits resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine. This extended exposure allows for more sustained DNMT inhibition and subsequent re-expression of tumor suppressor genes silenced by aberrant DNA methylation. This technical guide provides a comprehensive overview of guadecitabine, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and epigenetics.
Introduction
Aberrant DNA methylation is a key epigenetic modification implicated in the pathogenesis of various cancers. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and tumor progression. DNA methyltransferase (DNMT) inhibitors are a class of drugs that aim to reverse this process by inhibiting the enzymes responsible for DNA methylation. Guadecitabine was developed to improve upon the pharmacokinetic profile of the first-generation DNMT inhibitor, decitabine, which is susceptible to rapid degradation by cytidine deaminase.
Chemical Structure and Properties
Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond. This structure protects decitabine from deamination by cytidine deaminase.
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Chemical Name: 2'-deoxy-5-azacytidylyl-(3'→5')-2'-deoxyguanosine
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Molecular Formula: C₁₈H₂₄N₉O₁₀P
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Molecular Weight: 579.39 g/mol
Mechanism of Action
Guadecitabine acts as a prodrug of decitabine. Following subcutaneous administration, it is gradually cleaved into decitabine and deoxyguanosine. Decitabine is then phosphorylated to its active triphosphate form, which is incorporated into DNA during replication. The incorporated decitabine covalently traps DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns, leading to its degradation. This results in passive, replication-dependent demethylation of the genome and the re-expression of silenced tumor suppressor genes.[1]
Caption: Mechanism of action of guadecitabine.
Signaling Pathways
Guadecitabine-induced DNA hypomethylation leads to the modulation of various signaling pathways. Gene set enrichment analysis of tumors from in vivo studies has shown that guadecitabine treatment induces the expression of p53 target genes and pathways associated with immune responses.[2] The re-expression of tumor suppressor genes can reactivate apoptotic pathways and cell cycle checkpoints. Furthermore, guadecitabine has been shown to upregulate immune-related gene signatures, potentially enhancing anti-tumor immunity.[2]
Caption: Signaling pathways affected by guadecitabine.
Preclinical Data
In Vitro Studies
Guadecitabine has demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22Rv1 | Prostate Cancer | >25 (72h) | [3] |
| T24 | Bladder Cancer | ~1 | [4] |
| HCT116 | Colorectal Cancer | ~1 | [4] |
In Vivo Xenograft Studies
Guadecitabine has shown significant anti-tumor efficacy in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HepG2 | Hepatocellular Carcinoma | 2 mg/kg daily for 3 days | Significant reduction in tumor weight | [5] |
| B16F10 | Melanoma | 1 mg/kg daily for 13 days | Significant decrease in mean tumor volume | [1] |
| 22Rv1, PC-3, MDA PCa 2b | Prostate Cancer | 1.65-3.3 mg/kg, 2-3 times/week for 3 weeks | Significant inhibition of tumor growth (p < 0.0001) | [6][7] |
| Cisplatin-resistant EC | Testicular Germ Cell Tumor | 2.0 mg/kg | Potent inhibition of tumor growth and regression | [8] |
Clinical Data
Guadecitabine has been evaluated in numerous clinical trials for hematological malignancies and solid tumors.
Acute Myeloid Leukemia (AML)
| Trial | Phase | Patient Population | Treatment Arm | Control Arm | Overall Response Rate (ORR) / Complete Remission (CR) | Median Overall Survival (OS) | Reference |
| ASTRAL-1 | 3 | Treatment-naïve, ineligible for intensive chemotherapy | Guadecitabine | Treatment Choice (Azacitidine, Decitabine, or Low-Dose Cytarabine) | CR: 19.4% | 7.1 months | [9] |
| CR: 17.4% | 8.4 months | [9] | |||||
| ASTRAL-2 | 3 | Relapsed/refractory | Guadecitabine | Treatment Choice | CR+CRp: 17% | 6.4 months | [10] |
| CR+CRp: 8% | 5.4 months | [10] | |||||
| Phase 2 | 2 | Treatment-naïve, ≥65 years, not candidates for intensive chemotherapy | Guadecitabine 60 mg/m² (5-day) | - | Composite CR: >50% | - | [11] |
Myelodysplastic Syndromes (MDS)
| Trial | Phase | Patient Population | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| ASTRAL-3 | 3 | Previously treated with a hypomethylating agent | Guadecitabine | Treatment Choice | Not met primary endpoint | Not met primary endpoint | [12] |
| Phase 2 | 2 | Higher-risk, after azacitidine failure | Guadecitabine | - | 14.3% | 7.1 months | [13] |
| Phase 2 | 2 | Intermediate or high-risk | Guadecitabine 60 mg/m² | - | Clinically active | - | [3] |
| Phase 2 | 2 | Higher-risk or CMML | Guadecitabine | - | ORR (IWG-2023): 52% | 16.8 months | [14] |
Experimental Protocols
DNMT1 Inhibition Assay (Biochemical)
This protocol is adapted from a general DNMT1 inhibitor screening assay and can be used to assess the direct inhibitory effect of guadecitabine's active metabolite on DNMT1 activity.
Caption: DNMT1 inhibition assay workflow.
Protocol:
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Plate Preparation: Coat microplate wells with a cytosine-rich DNA substrate.
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Reaction Setup: In each well, add DNMT Assay Buffer, S-adenosyl-L-methionine (SAM), purified recombinant DNMT1 enzyme, and the test compound (decitabine triphosphate) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[15]
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Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.[15]
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Washing: Wash the wells to remove unbound components.
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Capture Antibody: Add a capture antibody specific for 5-methylcytosine and incubate at room temperature for 60 minutes.[15]
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Washing: Wash the wells.
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Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody and incubate at room temperature for 30 minutes.[15]
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Washing: Wash the wells.
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Signal Development: Add a colorimetric HRP substrate and incubate until sufficient color develops.
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Measurement: Stop the reaction and measure the absorbance using a microplate reader. The percentage of inhibition is calculated relative to the control wells.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-1,500 cells per well and allow them to adhere overnight.[16]
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Treatment: Treat the cells with various concentrations of guadecitabine in triplicate. Include a solvent control.[16]
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Incubation: Incubate the cells for the desired period (e.g., 72 hours), renewing the media with fresh drug daily.[16]
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]
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Solubilization: Add a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.[13]
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Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the control.
Apoptosis (Annexin V Flow Cytometry) Assay
This assay quantifies the percentage of apoptotic cells.
Protocol:
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Cell Treatment: Culture cells with and without guadecitabine for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[17]
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
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Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[17]
Conclusion
Guadecitabine is a promising second-generation DNMT inhibitor with a favorable pharmacokinetic profile and demonstrated clinical activity in hematological malignancies. Its mechanism of action, involving the sustained inhibition of DNMT1 and subsequent re-expression of tumor suppressor genes, provides a strong rationale for its use in cancer therapy. The preclinical and clinical data summarized in this guide highlight its potential as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols offer a starting point for researchers interested in further investigating the biological effects of guadecitabine. Further research is warranted to identify predictive biomarkers of response and to explore its efficacy in a broader range of malignancies.
References
- 1. Guadecitabine increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. medchemexpress.com [medchemexpress.com]
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- 6. mdpi.com [mdpi.com]
- 7. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2019 EHA: RESULTS OF ASTRAL-1 STUDY, A PHASE 3 RANDOMIZED TRIAL OF GUADECITABINE (G) VS TREATMENT CHOICE (TC) IN TREATMENT NAÏVE ACUTE MYELOID LEUKEMIA (TN-AML) NOT ELIGIBLE FOR INTENSIVE CHEMOTHERAPY (IC) – Astex [astx.com]
- 10. Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Trial Explores Optimal Dose for AML Drug Guadecitabine [foxchase.org]
- 12. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 13. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prospective performance of the IWG-2023 criteria and IPSS-M in a phase 2 trial of guadecitabine for higher-risk MDS or CMML - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ashpublications.org [ashpublications.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
